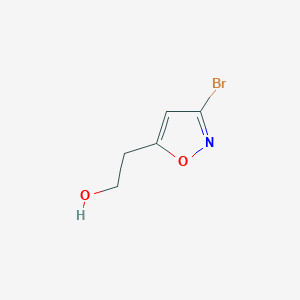

3-Bromo-5-(2-hydroxyethyl)isoxazole

描述

Historical Development and Evolution of Isoxazole (B147169) Chemistry

The history of isoxazole chemistry dates back to 1888 when Ludwig Claisen first identified the cyclic structure of 3-methyl-5-phenylisoxazole. ijpcbs.comresearchgate.net However, the first synthesis of the isoxazole ring was achieved by Dunstan and Dymond in 1891. ijpcbs.com A significant advancement in isoxazole synthesis came between 1930 and 1946 through the work of Quilico and his team, who developed methods for synthesizing the ring system from nitrile oxides and unsaturated compounds. ijpcbs.com Early synthetic methods often involved the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. youtube.com Over the years, more sophisticated and efficient synthetic strategies have been developed, including 1,3-dipolar cycloaddition reactions of nitrile oxides with alkynes, which offer high regioselectivity. wikipedia.orgresearchgate.net Modern approaches also include transition metal-catalyzed cycloadditions and green chemistry techniques to improve efficiency and reduce environmental impact. rsc.org

Ubiquity of the Isoxazole Scaffold in Medicinal and Agrochemical Contexts

The isoxazole ring is a privileged scaffold in medicinal chemistry due to its presence in numerous bioactive compounds and pharmaceuticals. researchgate.netnih.gov Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. rsc.orgnih.govresearchgate.net This wide range of activities is attributed to the ability of the isoxazole moiety to interact with various biological targets like enzymes and receptors. For instance, the isoxazole ring is a core component of several commercially available drugs, such as the antibiotic cycloserine, the antitumor agent acivicin, and the COX-2 inhibitor valdecoxib. ijpcbs.comwikipedia.org The isoxazolyl group is also found in many beta-lactamase-resistant antibiotics like cloxacillin (B1194729) and dicloxacillin. researchgate.netwikipedia.org

In the field of agrochemicals, isoxazole derivatives have been investigated for their potential as herbicides, fungicides, and insecticides. researchgate.netsolubilityofthings.com For example, isoxaflutole (B1672639) is a known herbicidal agent, and other isoxazole compounds have shown promise in controlling various agricultural pests. researchgate.netijpcbs.com The versatility of the isoxazole scaffold allows for the synthesis of a diverse library of compounds for screening and development of new agrochemical products. google.comresearchgate.net

Rationale for Investigating Halogenated Hydroxyethyl (B10761427) Isoxazoles

The investigation of halogenated hydroxyethyl isoxazoles, such as 3-Bromo-5-(2-hydroxyethyl)isoxazole, is driven by the potential to create novel molecules with enhanced or specific biological activities. The introduction of a halogen atom, like bromine, can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. acs.org Halogen bonding, a non-covalent interaction, can play a crucial role in molecular recognition at the active sites of proteins. acs.org

The hydroxyethyl group, on the other hand, can increase the hydrophilicity of the molecule and provide a site for further functionalization or hydrogen bonding interactions with biological receptors. The combination of a halogen and a hydroxyethyl group on the isoxazole scaffold creates a molecule with dual reactivity, making it a valuable building block in combinatorial chemistry for generating diverse libraries of compounds for drug discovery and agrochemical research. The specific positioning of these substituents on the isoxazole ring is critical and can lead to compounds with unique biological profiles. Therefore, the synthesis and study of compounds like this compound are of significant interest for exploring new therapeutic and agrochemical agents.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(3-bromo-1,2-oxazol-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO2/c6-5-3-4(1-2-8)9-7-5/h3,8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJLIZMLXUFWFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1Br)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70549890 | |

| Record name | 2-(3-Bromo-1,2-oxazol-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70549890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105175-00-6 | |

| Record name | 2-(3-Bromo-1,2-oxazol-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70549890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-bromo-1,2-oxazol-5-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Functional Group Interconversions of 3 Bromo 5 2 Hydroxyethyl Isoxazole

Oxidation Reactions of the Hydroxyethyl (B10761427) Moiety

The primary alcohol of the 2-hydroxyethyl group at the 5-position of the isoxazole (B147169) ring is readily susceptible to oxidation, providing access to important carboxylic acid and ketone derivatives. The choice of oxidizing agent and reaction conditions dictates the final product.

Conversion to Carboxylic Acid Derivatives (e.g., 3-bromo-5-isoxazolylacetic acid)

The oxidation of 3-Bromo-5-(2-hydroxyethyl)isoxazole to its corresponding carboxylic acid, 3-bromo-5-isoxazolylacetic acid, is a crucial transformation for the synthesis of various biologically active molecules, including antibiotic compounds. google.comgoogle.comepo.org This conversion can be achieved using strong oxidizing agents. For instance, potassium permanganate (B83412) (KMnO₄) in an alkaline medium has been shown to effectively oxidize the primary alcohol to a carboxylic acid. Another documented method involves the use of chromic anhydride (B1165640) in a mixture of glacial acetic acid and water, which also yields the desired carboxylic acid derivative. google.com

Formation of Ketone Derivatives (e.g., 3-bromo-5-acetylisoxazole)

The controlled oxidation of the primary alcohol can also lead to the formation of the corresponding ketone, 3-bromo-5-acetylisoxazole. This transformation is a key step in the synthesis of compounds with potential bronchodilating activity. google.comgoogle.com A common method for this conversion is the Jones oxidation, which utilizes chromic anhydride (CrO₃) in glacial acetic acid. google.com This reagent selectively oxidizes the primary alcohol to the ketone without affecting the bromine substituent or the isoxazole ring.

Reactivity of the Bromine Substituent at the C-3 Position

The bromine atom at the C-3 position of the isoxazole ring is a key functional handle, enabling a variety of transformations, including nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

The bromine atom at the C-3 position of the isoxazole ring is susceptible to nucleophilic substitution, although it can be inert under simple thermal conditions. researchgate.net The use of microwave irradiation in the presence of strong, non-nucleophilic bases like phosphazenes has been shown to facilitate amination reactions, allowing for the synthesis of 3-aminoisoxazoles in moderate yields. researchgate.net This approach provides a pathway to introduce nitrogen-containing substituents at the C-3 position, which is a common motif in medicinally relevant compounds.

Transition Metal-Mediated Cross-Coupling for C-3 Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds at the C-3 position of 3-bromoisoxazoles. The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron reagent with an organohalide, is a widely employed method. wikipedia.orgorganic-chemistry.org This reaction allows for the introduction of a wide range of aryl and vinyl groups at the C-3 position. researchgate.netseattleu.eduorganic-chemistry.org The choice of palladium catalyst and ligands is crucial for achieving high yields and suppressing side reactions. researchgate.netseattleu.edu For instance, the use of bulky phosphine (B1218219) ligands can enhance the efficiency of the Suzuki-Miyaura coupling of bromoisoxazoles. seattleu.edu Other palladium-catalyzed reactions, such as the Heck and Sonogashira couplings, have also been successfully applied to functionalize the C-3 position of isoxazoles, enabling the introduction of alkenyl and alkynyl groups, respectively. nih.govrsc.org

Direct Functionalization of the Isoxazole Nucleus

Direct functionalization of the isoxazole ring, particularly at the C-4 and C-5 positions, offers an alternative and often more atom-economical approach to introduce new substituents. researchgate.net However, direct electrophilic aromatic substitution on the isoxazole ring can be challenging due to the ring's relative lack of nucleophilicity and potential instability under strongly acidic or basic conditions. researchgate.netthieme-connect.com

Despite these challenges, methods for the direct C-H functionalization of isoxazoles have been developed. researchgate.netthieme-connect.com These often involve the use of transition metal catalysts, such as palladium and rhodium, which can mediate the activation of C-H bonds. mdpi.comnih.gov For instance, palladium-catalyzed direct arylation has been achieved at the C-5 position of isoxazoles. nih.gov Furthermore, rhodium(III)-catalyzed C-H activation has been utilized for the ortho-alkynylation of isoxazoles. researchgate.net

Electrophilic cyclization is another strategy for constructing highly substituted isoxazoles. nih.gov Additionally, gold(I)-catalyzed intramolecular electrophilic aromatic substitution (SEAr) reactions have been developed for the synthesis of isoxazole-containing fused heterocycles, targeting the C-5 position. nih.gov The generation of isoxazolyl anions followed by trapping with electrophiles provides another route for functionalization. thieme-connect.com

C-H Activation Studies

Direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful strategy in organic synthesis, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. For this compound, the sole C-H bond on the heterocyclic ring is located at the C4 position.

Research into the direct C-H functionalization of the isoxazole ring itself is an evolving field. Studies have demonstrated that transition-metal catalysis, particularly with rhodium(III) and palladium, can achieve C-H activation of isoxazoles. rsc.orgnih.gov However, these transformations are typically directed to the C5 position, often guided by a directing group, such as a carboxyl group, temporarily installed at the C4 position. rsc.orgrsc.org For instance, rhodium(III)-catalyzed decarboxylative C-H functionalization of isoxazole-4-carboxylic acids allows for alkenylation and acylmethylation at the C5 position. rsc.orgrsc.org Similarly, palladium-catalyzed direct arylation of isoxazoles with aryl iodides has been shown to be selective for the C5-position. nih.gov

These findings present a challenge for the direct C-H activation of this compound at its C4 position. The inherent electronic properties and the lack of a directing group make selective activation of the C4-H bond difficult. The electron-withdrawing nature of the adjacent bromine atom and the isoxazole ring's heteroatoms may influence the acidity and reactivity of the C4-H bond, but successful catalytic cycles for its functionalization have not been widely reported. While intramolecular C-H insertion reactions have been achieved on substrates containing an isoxazole ring without disrupting the heterocycle, these typically involve carbenoid intermediates and are not direct C4-H functionalizations. nih.gov Future research may focus on developing new catalyst systems or directing group strategies capable of overcoming these regioselectivity challenges to enable functionalization at the C4 position.

Electrophilic Aromatic Substitution Limitations

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic systems. However, the isoxazole ring presents significant limitations to this type of transformation. Isoxazoles are considered electron-deficient heterocycles, which deactivates them towards attack by electrophiles, a general characteristic that makes EAS reactions more difficult than for electron-rich rings like benzene. oup.com

The reactivity of this compound in EAS reactions is further diminished by the presence of the bromine atom at the C3 position. Halogens are deactivating groups, pulling electron density from the ring and making it less nucleophilic. Consequently, the combination of the inherently electron-poor isoxazole nucleus and the deactivating bromo substituent renders the ring highly unreactive towards common electrophilic substitution reactions such as Friedel-Crafts alkylations and acylations. snnu.edu.cn

Furthermore, many EAS reactions require strong Lewis acid catalysts (e.g., AlCl₃, FeBr₃). These catalysts can complex with the lone pair electrons on the isoxazole's nitrogen atom. This interaction would place a positive charge on the nitrogen, severely increasing the deactivation of the ring and effectively preventing the substitution reaction from occurring. snnu.edu.cn While EAS reactions on isoxazoles are not entirely unknown, they typically occur at the C4 position and require forcing conditions or highly activated substrates, which are not characteristic of this compound. oup.com

Nucleophilic Aromatic Substitution (SNAr) on Substituted Isoxazoles

In contrast to its inertness towards electrophilic attack, the electron-deficient nature of the isoxazole ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at the C3 or C5 position. oup.com In this compound, the bromine atom at C3 serves as an excellent leaving group, making this position a prime site for functionalization via SNAr.

The reaction is facilitated by the ability of the electronegative nitrogen and oxygen atoms in the isoxazole ring to stabilize the negative charge of the Meisenheimer intermediate formed during the nucleophilic attack. This stabilization lowers the activation energy for the substitution. A wide variety of nucleophiles can be used to displace the C3-bromide. For example, the reaction of 3-bromoisoxazoles with amines is a reported method for the synthesis of 3-aminoisoxazoles. nih.gov This transformation highlights the utility of SNAr in building molecular complexity on the isoxazole scaffold. The reaction proceeds via the canonical SNAr mechanism, where the rate is enhanced by the electron-withdrawing character of the isoxazole ring.

The table below summarizes representative SNAr transformations on the 3-haloisoxazole core, demonstrating the breadth of nucleophiles that can be employed.

| Leaving Group Position | Nucleophile | Product Type | Reference |

| C3 | Amines (R-NH₂) | 3-Aminoisoxazoles | nih.gov |

| C5 | Anilines | 5-Anilinoisoxazoles | dntb.gov.ua |

| C5 | Thiols (R-SH) | 5-Thioetherisoxazoles | dntb.gov.ua |

| C5 | Alkoxides (R-O⁻) | 5-Alkoxyisoxazoles | dntb.gov.ua |

This table illustrates the general reactivity of haloisoxazoles in SNAr reactions. The specific substrate is this compound, but the principles apply broadly.

The steric effect of the 2-hydroxyethyl group at the C5 position is unlikely to significantly hinder the approach of nucleophiles to the C3 position, making SNAr a reliable and predictable method for the chemical modification of this compound.

Exploration of Structure Activity Relationships and Biological Applications of Isoxazole Derivatives

Isoxazole (B147169) Scaffolds in Drug Discovery and Development

The isoxazole scaffold is considered a "privileged" structure in drug discovery due to its ability to interact with a wide range of biological targets, including enzymes and receptors. Its presence in numerous clinically used drugs validates its importance. The versatility of the isoxazole ring allows for the introduction of various substituents at different positions, enabling fine-tuning of the molecule's physicochemical properties and biological activity. This adaptability is crucial for optimizing lead compounds during the drug development process.

3-Bromo-5-(2-hydroxyethyl)isoxazole is a prime example of a versatile building block in this context. The bromine atom at the C-3 position can be readily displaced in nucleophilic substitution reactions or participate in cross-coupling reactions, allowing for the introduction of diverse chemical moieties. researchgate.netnih.gov Simultaneously, the hydroxyethyl (B10761427) group at the C-5 position offers a handle for modifications such as oxidation to a carboxylic acid or esterification, further expanding the synthetic possibilities. google.comgoogle.com This dual reactivity makes it a valuable precursor for creating libraries of complex molecules for high-throughput screening and the development of new therapeutic agents. For instance, it is a documented intermediate in the synthesis of compounds with potential antibiotic and bronchodilating activities. google.comgoogle.com

Structure-activity relationship (SAR) studies on isoxazole derivatives have revealed key insights. For example, in a series of trisubstituted isoxazoles designed as allosteric ligands for the retinoic-acid-receptor-related orphan receptor γt (RORγt), the nature of the substituent at the C-5 position was found to be critical for potency. nih.govacs.org Similarly, for P2Y14 receptor antagonists, the replacement of a charged group with a neutral isoxazole-based substituent, such as a 5-(hydroxymethyl)isoxazol-3-yl group, was shown to enhance affinity. nih.gov These studies underscore the strategic importance of the isoxazole core in tailoring molecular interactions with specific biological targets.

Biological Activities and Therapeutic Potential

The isoxazole nucleus is associated with a broad spectrum of biological activities, which has led to intensive investigation into its therapeutic potential across various disease areas.

Isoxazole derivatives are well-established as effective antimicrobial agents. The isoxazole moiety is a key component of several synthetic penicillins, such as Cloxacillin (B1194729), Dicloxacillin, and Oxacillin, which are active against penicillin-resistant bacteria. The scaffold's ability to disrupt microbial growth has been a consistent finding in medicinal chemistry research.

This compound itself has been identified as an intermediate for compounds with antibiotic activity. google.comgoogle.com Furthermore, direct testing of compounds with similar structures has demonstrated significant antibacterial and antifungal properties. Research has shown that this compound exhibits inhibitory activity against bacterial strains.

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 100 µg/mL |

| Control (Standard Antibiotic) | Staphylococcus aureus | 10 µg/mL |

The isoxazole scaffold is found in a number of compounds with potent anti-inflammatory properties. For instance, the cyclooxygenase-2 (COX-2) inhibitor Valdecoxib and its prodrug Parecoxib contain an isoxazole ring. These agents work by selectively inhibiting the COX-2 enzyme, which is involved in the inflammatory cascade.

Derivatives of this compound serve as intermediates in the synthesis of compounds with potential anti-inflammatory effects. google.com Specifically, it can be used to prepare 3-hydroxy-5-alkyl-isoxazoles, which are precursors for molecules with demonstrated anti-inflammatory activity. google.com More complex isoxazole derivatives have been investigated as inverse agonists of RORγt, a nuclear receptor that plays a critical role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines like IL-17a. nih.govacs.org Structure-activity relationship studies of these trisubstituted isoxazoles have shown that modifications to the C-5 substituent can significantly impact their ability to inhibit IL-17a expression, highlighting the immunomodulatory potential of the isoxazole scaffold. nih.gov

The development of novel anticancer agents is a major focus of isoxazole chemistry. The structural features of the isoxazole ring allow it to interact with key targets in cancer cells, such as enzymes and receptors, leading to the inhibition of cell proliferation and the induction of apoptosis (programmed cell death).

This compound has been specifically noted for its potential anticancer properties. Studies have shown that it and its derivatives can exert cytotoxic effects against various cancer cell lines. One mechanism of action identified is the inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), an enzyme crucial for glycolysis, a metabolic pathway often upregulated in cancer cells. In a study using HL-60 human promyelocytic leukemia cells, this compound was shown to induce apoptosis by modulating key proteins involved in cell cycle regulation and survival.

| Compound | IC₅₀ (µM) | Effect on Bcl-2 | Effect on p21WAF-1 |

|---|---|---|---|

| This compound | 86 | Decreased | Increased |

| Control | - | Baseline | Baseline |

Isoxazole derivatives have also been explored for their effects on the central nervous system (CNS). The isoxazole ring is bioisosteric to the carboxylate group of the neurotransmitter GABA, allowing some derivatives to act as agonists at GABA-A receptors. A prominent example is Muscimol, a psychoactive compound isolated from Amanita muscaria mushrooms, which contains an isoxazole ring.

This compound is a documented intermediate in the synthesis of Muscimol, linking it directly to the development of CNS-active compounds. google.com The ability to synthesize and modify such compounds is of great interest for research into neurological and psychiatric disorders.

The chemical versatility of the isoxazole scaffold has led to its application in a wide array of other biological contexts.

Antifungal: As mentioned in the antimicrobial section, isoxazole derivatives often exhibit broad-spectrum activity that includes antifungal effects.

Bronchodilating: this compound is an intermediate in the synthesis of Broxaterol, a compound developed for its bronchodilating activity, which is useful in treating respiratory conditions. google.comgoogle.com

Insecticidal/Nematocidal: In the field of agrochemicals, isoxazole derivatives have been investigated for their pesticidal properties. Patents have described the synthesis of isoxazole derivatives, including those originating from this compound, that exhibit significant nematocidal activity against agricultural pests like root-knot nematodes.

Role of Substituents on Pharmacological Profiles (General Isoxazoles)

The pharmacological profile of isoxazole derivatives is critically dependent on the nature and position of substituents on the heterocyclic ring. nih.govmdpi.com Modifications at the C-3, C-4, and C-5 positions can profoundly influence the compound's potency, selectivity, and pharmacokinetic properties. nih.gov For instance, the presence of electron-withdrawing groups, such as halogens, has been shown in some isoxazole series to be advantageous for anticancer activity. nih.gov The hydroxyethyl group at the C-5 position of the target compound introduces a polar, hydrogen-bonding functionality which could influence its solubility and interaction with biological targets.

Stereochemical Influences on Biological Activity in Halogenated Isoxazoline (B3343090) Analogues

The reduction of the isoxazole ring to an isoxazoline introduces chiral centers, making stereochemistry a crucial factor in determining biological activity. Studies on various halogenated isoxazoline analogues have shown that the spatial arrangement of substituents can significantly impact their interaction with biological targets. nih.gov For example, the relative orientation of substituents on the isoxazoline ring can affect binding affinity to enzymes or receptors. chim.it

While the specific compound , this compound, is aromatic, its potential conversion to isoxazoline derivatives would generate stereoisomers. The influence of the bromine and hydroxyethyl substituents on the stereochemical outcome of such reactions and the subsequent biological activity of the resulting diastereomers or enantiomers has not been documented in the available literature. General principles of asymmetric synthesis and the study of chiral drugs suggest that different stereoisomers could exhibit vastly different potencies and even different pharmacological effects.

Investigation of Molecular Targets and Mechanism of Action Studies

The mechanisms of action for isoxazole derivatives are diverse and depend on their specific substitution patterns. nih.gov Many isoxazoles exert their effects by inhibiting key enzymes. For example, some have been identified as inhibitors of cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects, while others target protein kinases or topoisomerases in cancer cells, inducing apoptosis. nih.govresearchgate.netnih.gov The incorporation of the isoxazole nucleus into a molecule can facilitate binding to a variety of biological targets through interactions such as hydrogen bonding and π–π stacking. rsc.org

For this compound, there are no specific studies identifying its molecular targets or elucidating its mechanism of action. While it is plausible that it could interact with targets common to other isoxazoles, such as those involved in cell proliferation or inflammatory pathways, this remains unconfirmed. mdpi.com Detailed investigations, including enzymatic assays and cellular studies, would be required to determine how this specific compound exerts any biological effects and to identify its precise molecular partners.

Advanced Spectroscopic and Computational Approaches in Isoxazole Research

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance for structural elucidation)

Spectroscopic methods are indispensable for the structural verification of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is a powerful tool for elucidating the precise arrangement of atoms within a molecule. Techniques like 1H NMR and 13C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. rsc.org

For 3-Bromo-5-(2-hydroxyethyl)isoxazole, the structure can be confirmed by analyzing its NMR spectra. nih.govsciarena.com The 1H NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. The single proton on the isoxazole (B147169) ring (H-4) typically appears as a singlet in the aromatic region of the spectrum. rsc.orgwpmucdn.com A patent describing the synthesis of this compound reports the chemical shift for this proton at approximately 6.40-6.50 ppm. epo.org The protons of the 2-hydroxyethyl group at position 5 would present as two triplets, characteristic of an -CH2-CH2- system, along with a signal for the hydroxyl (-OH) proton. sciarena.com

The 13C NMR spectrum provides complementary information, showing signals for each unique carbon atom. The carbons of the isoxazole ring would resonate at specific chemical shifts, with the carbon bearing the bromine atom (C-3) being significantly influenced by the halogen's electronegativity. rsc.org The carbons of the hydroxyethyl (B10761427) side chain would also have characteristic shifts.

The table below outlines the anticipated NMR spectral data for this compound based on established principles and data from similar structures.

| Atom | NMR Type | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| H-4 (on isoxazole ring) | ¹H NMR | ~6.50 | Singlet | Characteristic signal for the isoxazole ring proton. epo.org |

| -CH₂- (adjacent to isoxazole) | ¹H NMR | ~3.0 - 4.0 | Triplet | Part of the A₂B₂ system of the ethyl group. |

| -CH₂- (adjacent to OH) | ¹H NMR | ~3.5 - 4.5 | Triplet | Deshielded by the adjacent oxygen atom. |

| -OH | ¹H NMR | Variable | Singlet (broad) | Chemical shift is concentration and solvent dependent. |

| C-3 (C-Br) | ¹³C NMR | ~138 | - | Carbon attached to the electronegative bromine atom. nih.gov |

| C-4 (C-H) | ¹³C NMR | ~100 | - | Shielded carbon of the isoxazole ring. rsc.org |

| C-5 (C-CH₂CH₂OH) | ¹³C NMR | ~170 | - | Quaternary carbon of the isoxazole ring. rsc.org |

| -CH₂- (adjacent to isoxazole) | ¹³C NMR | ~28 - 35 | - | Aliphatic carbon signal. |

| -CH₂- (adjacent to OH) | ¹³C NMR | ~58 - 65 | - | Deshielded aliphatic carbon due to the hydroxyl group. nih.gov |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Quantum Chemical Calculations and Theoretical Studies

Quantum chemical calculations have become a cornerstone of modern chemical research, offering deep insights that complement experimental findings. nih.gov These computational methods, such as Density Functional Theory (DFT), are used to model molecular properties and reaction dynamics with increasing accuracy. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity and reaction mechanisms. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnih.gov The energy and symmetry of these orbitals are crucial in determining the feasibility and outcome of a reaction.

In isoxazole chemistry, FMO analysis is particularly valuable for understanding the [3+2] cycloaddition reaction, a primary method for synthesizing the isoxazole ring. semanticscholar.org This reaction typically involves a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile). The regioselectivity of the reaction—determining which of the possible isomers is formed, such as the 3,5-disubstituted product—can be predicted by examining the energy gap between the HOMO of one reactant and the LUMO of the other. nih.govbeilstein-journals.org The reaction pathway with the smallest HOMO-LUMO energy gap is generally the most favored. beilstein-journals.org

| FMO Concept | Description | Relevance to Isoxazole Chemistry |

| HOMO | The highest energy molecular orbital occupied by electrons. It acts as an electron donor. | In cycloadditions, the HOMO of the dipolarophile can interact with the LUMO of the nitrile oxide. The HOMO energy of the isoxazole product indicates its susceptibility to electrophilic attack. beilstein-journals.orgnih.gov |

| LUMO | The lowest energy molecular orbital that is unoccupied. It acts as an electron acceptor. | In cycloadditions, the LUMO of the dipolarophile can interact with the HOMO of the nitrile oxide. The LUMO energy of the isoxazole product indicates its susceptibility to nucleophilic attack. beilstein-journals.orgnih.gov |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally indicates higher reactivity. It helps predict the favored reaction pathway in cycloadditions and the overall stability of the final isoxazole molecule. nih.gov |

Computational methods like Density Functional Theory (DFT) and semi-empirical methods (e.g., PM3) are used to determine the most stable three-dimensional structure (geometry optimization) and to investigate the electronic properties of molecules. researchgate.netresearchgate.net These studies provide valuable data on bond lengths, bond angles, dihedral angles, and the distribution of electron density within the molecule. nih.govresearchgate.net

For isoxazole derivatives, theoretical calculations have shown that the isoxazole ring has specific geometric and electronic features. researchgate.netptfarm.pl For example, the oxygen and nitrogen atoms of the ring are typically the most negative centers, making them potential sites for interaction with electrophiles or for forming hydrogen bonds. ptfarm.pl

In this compound, a geometry optimization would reveal the preferred conformation of the hydroxyethyl side chain relative to the isoxazole ring. Electronic structure calculations would quantify the effects of the electron-withdrawing bromine atom and the polar hydroxyethyl group on the molecule's properties, such as its dipole moment and the partial atomic charges on each atom. This information is critical for understanding its intermolecular interactions and potential binding behavior with biological targets.

| Calculated Property | Description | Significance for this compound |

| Bond Lengths/Angles | The equilibrium distances between atomic nuclei and the angles between adjacent bonds. | Provides the fundamental 3D structure. The C-Br bond length and the geometry of the isoxazole ring are key parameters. nih.gov |

| Dipole Moment | A measure of the overall polarity of the molecule. | The polar -OH group and the electronegative Br and ring heteroatoms would result in a significant dipole moment, influencing solubility and intermolecular forces. researchgate.net |

| Atomic Charges | The distribution of electron density among the atoms in the molecule. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) centers, predicting sites of chemical reactivity. The ring N and O atoms are expected to be negative centers. ptfarm.pl |

| Heat of Formation | The change in enthalpy during the formation of the compound from its constituent elements. | A measure of the thermodynamic stability of the molecule. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. mdpi.comtandfonline.com

Numerous QSAR studies have been performed on isoxazole derivatives to explore their potential as therapeutic agents. mdpi.comnih.govresearchgate.net These studies utilize various molecular descriptors, which can be constitutional (e.g., molecular weight), electronic (e.g., atomic charges), or steric (e.g., molecular shape). Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. mdpi.com They generate contour maps that visualize the regions around the molecule where certain properties (e.g., steric bulk, positive/negative charge) are favorable or unfavorable for biological activity. mdpi.com

While no specific QSAR study on this compound has been reported, such a study would be a logical step in exploring its therapeutic potential. By synthesizing a series of analogues with variations in the substituents at the 3- and 5-positions and measuring their biological activity, a QSAR model could be developed. This model could reveal, for instance, the importance of the bromine atom at C-3 and the hydrogen-bonding capability of the hydroxyethyl group at C-5 for a specific biological effect.

| QSAR Component | Description | Application to Isoxazole Research |

| Training Set | A series of structurally related isoxazole compounds with known biological activities. | Used to build the QSAR model by correlating structural features with activity. mdpi.com |

| Molecular Descriptors | Numerical values that characterize the physicochemical properties of the molecules. | Examples include steric, electronic, and hydrophobic parameters. These are the independent variables in the model. nih.govmdpi.com |

| Statistical Model | A mathematical equation that relates the descriptors to the biological activity. | Techniques like Partial Least Squares (PLS) are often used to generate the model and assess its statistical significance (e.g., q², r²). mdpi.com |

| Model Validation | The process of assessing the predictive power of the QSAR model, often using an external test set of compounds not included in the training set. | Ensures the model is robust and can accurately predict the activity of new compounds. tandfonline.com |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3-Bromo-5-(2-hydroxyethyl)isoxazole derivatives?

- Methodological Answer : Isoxazole derivatives are typically synthesized via cyclocondensation reactions. For example, nitroacetate esters react with aliphatic aldehydes in the presence of amines to form intermediates like isoxazole N-oxide or dicarboxylic esters, depending on reaction conditions . Metal-free approaches, such as microwave-assisted or ultrasonication methods, have also been explored to improve efficiency and reduce environmental impact . Characterization often involves NMR, HPLC, and mass spectrometry to confirm purity and structure .

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer : Key techniques include X-ray crystallography for resolving bond lengths and angles (e.g., C–Br bond distances ~1.89 Å) , supplemented by FT-IR for functional group analysis (e.g., hydroxyl and isoxazole ring vibrations). Computational tools like Gaussian software can optimize molecular geometries using DFT at the B3LYP/6-31G(d) level, providing electronic properties such as HOMO-LUMO gaps .

Q. What biological activities are associated with this compound?

- Methodological Answer : Isoxazole derivatives exhibit broad pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. For instance, 3-phenyl-5-furan isoxazole derivatives showed COX-2 inhibition (IC50 = 2.8–8.3 µM) in anti-inflammatory assays . These activities are often screened via in vitro models like MTT assays for cytotoxicity and enzyme-linked immunosorbent assays (ELISA) for target validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound synthesis?

- Methodological Answer : Catalyst and solvent selection critically influence yield. For example, DABCO in aqueous media enhances multicomponent reactions of aldehydes with hydroxylamine and acetoacetate, achieving yields up to 92% . Temperature control (e.g., 60–80°C) and stepwise chlorination (using PCl5) also improve selectivity . Reaction monitoring via TLC or GC-MS ensures intermediate stability .

Q. What computational methods are used to predict the antioxidant and antibacterial properties of isoxazole derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic parameters (e.g., electrostatic potential maps, Fukui indices) to predict reactive sites for free radical scavenging (IC50 = 18–42 µM in DPPH assays) . Molecular docking against targets like tyrosinase (PDB ID: 2Y9X) or bacterial DNA gyrase (PDB ID: 1KZN) evaluates binding affinities (ΔG = −8.2 to −10.5 kcal/mol) .

Q. How do structural modifications influence the inhibitory effects of this compound on glutathione-dependent enzymes?

- Methodological Answer : Substituents like bromine or chlorophenyl groups alter inhibition mechanisms. For example, 3-(4-bromophenyl) isoxazole competitively inhibits GST (Ki = 1.8 µM), while nitro-substituted derivatives act non-competitively by binding allosteric sites . Kinetic assays (e.g., Lineweaver-Burk plots) and molecular dynamics simulations (50 ns trajectories) clarify binding modes and conformational changes .

Q. How can researchers resolve contradictions in reported biological activity data for isoxazole derivatives?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences) or substituent effects. Systematic SAR studies comparing EC50 values across derivatives (e.g., bromine vs. methyl groups) and meta-analyses of inhibition constants (Ki) help identify trends . Validating results across multiple models (e.g., in vitro + in silico) enhances reliability .

Methodological Considerations

- Synthesis : Prioritize green chemistry principles (e.g., aqueous solvents, recyclable catalysts) .

- Characterization : Combine crystallography with Hirshfeld surface analysis to study intermolecular interactions (e.g., Br⋯O contacts) .

- Biological Screening : Use standardized protocols (e.g., CLSI guidelines for antimicrobial tests) to ensure reproducibility .

For further details, consult authoritative databases like NIST Chemistry WebBook or peer-reviewed studies on enzyme kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。